2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, an acetamido group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-thiol with 3,4-dichlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Comparison: Compared to its analogs, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. The acetamido group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Biological Activity
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a thiadiazole ring, an acetamido group, and a dichlorophenyl moiety, which contribute to its unique properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H11Cl2N3O2S |
Molecular Weight | 307.20 g/mol |
Density | 1.70 ± 0.1 g/cm³ (predicted) |
pKa | 9.20 ± 0.50 (predicted) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of cellular processes. For instance:
- Bacterial Inhibition : Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances its interaction with bacterial enzymes, which is critical for cell wall synthesis.
- Fungal Activity : The compound also demonstrates antifungal activity against various strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity:
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can help reduce inflammation in various conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Bacterial Resistance : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in vitro and in vivo models.
- Inflammatory Disease Model : In an animal model of induced inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Interaction : Potential interactions with specific receptors involved in inflammation could modulate immune responses.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential applications in clinical settings are essential for developing it as a therapeutic agent.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S2/c1-6(19)15-11-17-18-12(22-11)21-5-10(20)16-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H,16,20)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJXQDNZGXAPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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